N-(5,6,7,8-tetrahydro-4H-cyclohepta[d]thiazol-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide
Description
This compound features a fused bicyclic structure comprising a tetrahydrocyclopenta[c]pyrazole core linked via a carboxamide group to a 5,6,7,8-tetrahydro-4H-cyclohepta[d]thiazol-2-yl substituent. The pyrazole and thiazole moieties are pharmacologically significant heterocycles, often associated with kinase inhibition, anti-inflammatory, or antimicrobial activity. Structural characterization of such compounds typically employs X-ray crystallography (e.g., SHELX software for refinement) and spectroscopic methods (NMR, IR, HRMS) .
Properties
Molecular Formula |
C15H18N4OS |
|---|---|
Molecular Weight |
302.4 g/mol |
IUPAC Name |
N-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide |
InChI |
InChI=1S/C15H18N4OS/c20-14(13-9-5-4-7-10(9)18-19-13)17-15-16-11-6-2-1-3-8-12(11)21-15/h1-8H2,(H,18,19)(H,16,17,20) |
InChI Key |
QYPHGUMMJBFODK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(CC1)SC(=N2)NC(=O)C3=NNC4=C3CCC4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5,6,7,8-tetrahydro-4H-cyclohepta[d]thiazol-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the cycloheptathiazole and cyclopentapyrazole intermediates, which are then coupled under specific conditions to form the final compound. Common reagents used in these reactions include thionyl chloride, hydrazine, and various amines. The reaction conditions often require controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(5,6,7,8-tetrahydro-4H-cyclohepta[d]thiazol-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-(5,6,7,8-tetrahydro-4H-cyclohepta[d]thiazol-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(5,6,7,8-tetrahydro-4H-cyclohepta[d]thiazol-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure and Substituent Variations
The target compound is compared below with structurally related analogs, focusing on core heterocycles and functional groups:
Key Observations:
- Target Compound vs. Analogs: The target’s carboxamide linkage and cycloheptathiazole substituent contrast with the carbohydrazide and thiophene group in ’s compound. This difference may alter solubility (carboxamide vs. hydrazide) and target selectivity (thiazole vs. thiophene) .
Comparison with Imidazopyridines () :
- Imidazo[1,2-a]pyridine derivatives (e.g., compounds 1l and 2d) exhibit distinct core structures but share synthetic strategies (e.g., one-pot reactions) .
- Functional groups like nitrophenyl and ester moieties in these compounds suggest applications in photodynamic therapy or as enzyme inhibitors, differing from the target’s likely kinase-targeting profile .
Physicochemical and Spectroscopic Data
Analysis:
- Imidazopyridine derivatives () exhibit moderate yields (51–55%) and high-resolution mass spectrometry (HRMS) validation, suggesting rigorous quality control in synthesis .
- The absence of data for the target compound highlights a research gap; future studies should prioritize characterization using SHELX-refined crystallography and HRMS .
Biological Activity
N-(5,6,7,8-tetrahydro-4H-cyclohepta[d]thiazol-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described by its molecular formula and its molecular weight of approximately 278.39 g/mol. The structure features a thiazole ring fused with a cyclopentapyrazole moiety, which contributes to its unique biological properties.
Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit a broad spectrum of antimicrobial activities. For instance, compounds with similar structures have been shown to inhibit the growth of various bacteria and fungi. The thiazole component is particularly noted for enhancing the antimicrobial efficacy of these compounds due to its ability to interfere with microbial metabolic pathways .
Anti-inflammatory Effects
Pyrazole derivatives are recognized for their anti-inflammatory properties. Studies have demonstrated that compounds similar to this compound can inhibit cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators. This mechanism is crucial for developing treatments for inflammatory diseases .
Anticancer Potential
Recent studies have highlighted the anticancer potential of pyrazole derivatives. The compound has shown promise in inhibiting cancer cell proliferation in vitro through mechanisms that may involve apoptosis induction and cell cycle arrest. The specific interactions at the molecular level remain an area of active research .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in metabolic processes in pathogens and cancer cells.
- Modulation of Signaling Pathways : It may alter signaling pathways related to inflammation and cell growth.
- Interaction with DNA : Some studies suggest that similar compounds can intercalate into DNA or affect its replication and transcription processes.
Case Studies
Case Study 1: Antimicrobial Testing
A study evaluated the antimicrobial efficacy of various pyrazole derivatives against Staphylococcus aureus and Escherichia coli. Results indicated that compounds with structural similarities to this compound exhibited significant inhibition zones compared to controls .
Case Study 2: Anti-inflammatory Activity
In a model of acute inflammation induced by carrageenan in rats, a pyrazole derivative was administered and showed a marked reduction in paw edema compared to untreated groups. This suggests potential therapeutic applications in treating inflammatory conditions .
Case Study 3: Anticancer Research
A recent investigation into the effects of pyrazole derivatives on human cancer cell lines demonstrated that treatment with this compound resulted in significant apoptosis rates as measured by flow cytometry .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
